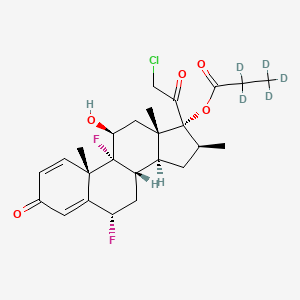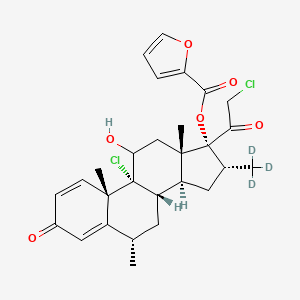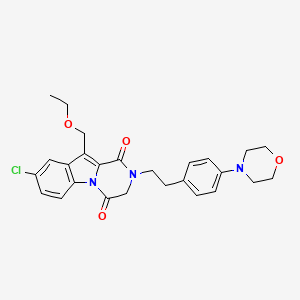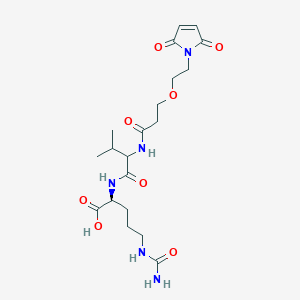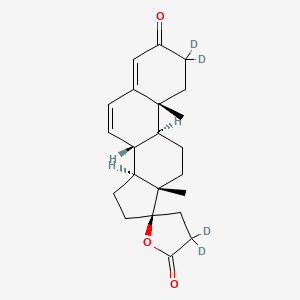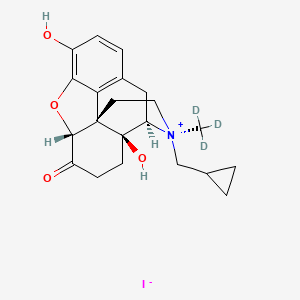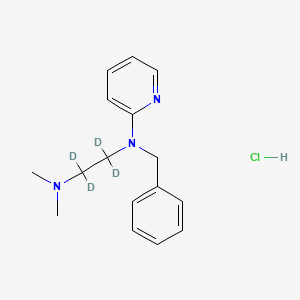
Tripelennamine-d4 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripelennamine-d4 (hydrochloride) is a deuterated form of tripelennamine hydrochloride, a first-generation antihistamine. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tripelennamine due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tripelennamine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the tripelennamine molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route involves the reaction of N-benzyl-N-methyl-2-pyridinamine with deuterated methylamine under controlled conditions to yield the deuterated product .
Industrial Production Methods
Industrial production of tripelennamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Tripelennamine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as silver (III) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Silver (III) in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: The major product formed is ((di-methyl-amino)-methyl)(pyridin-2-yl)-amino (phenyl) methanol.
Reduction: The major product is the reduced form of tripelennamine-d4.
Substitution: The major products are substituted derivatives of tripelennamine-d4.
科学研究应用
Tripelennamine-d4 (hydrochloride) is widely used in scientific research, including:
Biology: Employed in studies to understand the interaction of antihistamines with histamine receptors.
Medicine: Used in pharmacological research to investigate the efficacy and safety of antihistamines.
Industry: Utilized in the development of new antihistamine formulations and in quality control processes.
作用机制
Tripelennamine-d4 (hydrochloride) exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose . The molecular targets include the H1 receptors located on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
相似化合物的比较
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Brompheniramine: Similar to chlorpheniramine, used for allergy relief.
Uniqueness
Tripelennamine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic studies and in the development of new antihistamine formulations .
属性
分子式 |
C16H22ClN3 |
|---|---|
分子量 |
295.84 g/mol |
IUPAC 名称 |
N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2; |
InChI 键 |
FSSICIQKZGUEAE-QJUQVXHISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl |
规范 SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



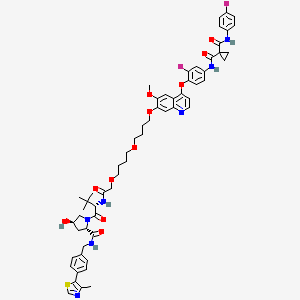
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
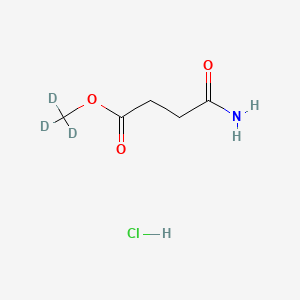
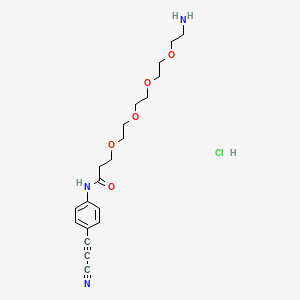
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
